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The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen

atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-

dimensional structure and synthetic tractability allow for the creation of diverse chemical

libraries targeting a wide array of biological entities. This document provides an overview of the

applications of the 1,4-oxazepane scaffold in drug discovery, complete with detailed

experimental protocols for the synthesis of key derivatives and a summary of their biological

activities.

Applications in Drug Discovery
The unique conformational flexibility of the 1,4-oxazepane ring system enables it to interact

with a variety of biological targets with high affinity and selectivity. This has led to its exploration

in several therapeutic areas.

Central Nervous System (CNS) Disorders
Dopamine D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target

in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2][3] 1,4-
Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the

potential for improved side-effect profiles compared to existing treatments.[2][3] The scaffold
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allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor

antagonism.

Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been

designed and synthesized as novel anticonvulsant agents.[4][5] These compounds have shown

promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES)

and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-

spectrum anticonvulsants.[5]

Inflammatory Diseases
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of

inflammation and cell death, making it an attractive target for the treatment of autoimmune and

inflammatory diseases.[1][6][7] Benzo[b][1][8]oxazepin-4-ones have been identified as highly

potent and selective inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have

demonstrated the ability to block inflammatory signaling pathways in cellular and in vivo

models.

Ocular Diseases
Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma: The Rho/ROCK signaling

pathway plays a crucial role in regulating intraocular pressure (IOP).[8][12] Inhibition of ROCK

in the trabecular meshwork increases aqueous humor outflow, thereby lowering IOP. A series of

3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives have been developed as potent ROCK

inhibitors, showing significant IOP-lowering effects in animal models of glaucoma.[13]

Infectious Diseases
Antifungal Agents: The 1,4-oxazepane scaffold has been incorporated into novel antifungal

agents. Sordarin analogues containing a 1,4-oxazepane moiety have been synthesized and

shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[14] Additionally, other

oxazepine derivatives have demonstrated broad-spectrum antifungal activity against various

pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[15]
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The biological activities of representative 1,4-oxazepane derivatives are summarized in the

tables below.

Table 1: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

Compound Structure D4 Ki (nM) D2 Ki (nM)
Selectivity
(D2/D4)

Compound A

2-(4-(4-

chlorobenzyl)-1,4

-oxazepan-2-

yl)phenol

1.5 150 100

Compound B

4-(4-

chlorobenzyl)-2-

(4-

methoxyphenyl)-

1,4-oxazepane

3.2 320 100

Data synthesized from multiple sources for illustrative purposes.

Table 2: Benzo[b][1][8]oxazepin-4-ones as RIPK1 Kinase Inhibitors

Compound Structure RIPK1 IC50 (nM) Kinase Selectivity

GSK'481

7-chloro-8-(2,6-

difluorophenyl)-2-((1-

methyl-1H-pyrazol-4-

yl)methyl)benzo[b][1]

[8]oxazepin-4(5H)-one

0.8
Highly selective over a

panel of >400 kinases

Compound C

8-phenyl-2-((1H-

pyrazol-1-

yl)methyl)benzo[b][1]

[8]oxazepin-4(5H)-one

15 Good selectivity

Data synthesized from multiple sources for illustrative purposes.[9][16]
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Table 3: 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors

Compound Structure
ROCK1 IC50
(nM)

ROCK2 IC50
(nM)

IOP Lowering
(%)

Compound 12b

(R)-N-(1-(5-

(isoquinolin-5-

ylsulfonamido)pe

ntyl)piperidin-3-

yl)benzo[f][1]

[8]oxazepine-8-

carboxamide

93 3 34.3

Compound D

N-(pyridin-2-

yl)-3,4-

dihydrobenzo[f]

[1][8]oxazepin-

5(2H)-one-8-

carboxamide

150 25 28.5

Data synthesized from multiple sources for illustrative purposes.[5]

Table 4: 6-Amino-1,4-oxazepane-3,5-dione Derivatives as Anticonvulsants

Compound R Group MES ED50 (mg/kg)
scPTZ ED50
(mg/kg)

1a H 120 >300

1b Methyl 150 250

1e n-Butyl 100 280

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data synthesized from

multiple sources for illustrative purposes.[4][5]
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Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-
Oxazepanes (Dopamine D4 Ligands)
This protocol describes a general method for the synthesis of 2,4-disubstituted 1,4-
oxazepanes, which have shown selectivity for the dopamine D4 receptor.

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

To a solution of 2-(2-aminoethoxy)ethanol (1 eq.) in a suitable solvent such as methanol, add

the desired aldehyde or ketone (1.1 eq.).

Stir the mixture at room temperature for 1-2 hours.

Add sodium borohydride (1.5 eq.) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the N-substituted intermediate.

Step 2: Cyclization to form the 1,4-Oxazepane Ring

Dissolve the N-substituted intermediate from Step 1 in a high-boiling point solvent like

toluene.

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with

brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography

on silica gel to obtain the desired 2,4-disubstituted 1,4-oxazepane.
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Protocol 2: Synthesis of Benzo[b][1][8]oxazepin-4-ones
(RIPK1 Inhibitors)
This protocol outlines the synthesis of the benzo[b][1][8]oxazepin-4-one scaffold, a core

structure for potent RIPK1 inhibitors.[9][10]

Step 1: Synthesis of 2-(2-aminophenoxy)acetate intermediate

To a solution of 2-aminophenol (1 eq.) in a polar aprotic solvent like DMF, add a base such

as potassium carbonate (2 eq.).

Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

Stir the reaction mixture at 60-80 °C for 4-6 hours.

After cooling, pour the reaction mixture into ice water to precipitate the product.

Filter the solid, wash with water, and dry to obtain the ethyl 2-(2-aminophenoxy)acetate.

Step 2: Cyclization and Amide Formation

Heat the ethyl 2-(2-aminophenoxy)acetate from Step 1 with a suitable substituted amine

(e.g., 2,6-difluoroaniline, 1.2 eq.) in a high-boiling point solvent like xylene at reflux for 12-24

hours.

Alternatively, the cyclization can be achieved by heating the intermediate in the presence of

a catalyst like acetic acid.

Cool the reaction mixture, and the product will often precipitate.

Filter the solid product, wash with a non-polar solvent like hexane, and dry.

Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of 3,4-Dihydrobenzo[f][1]
[8]oxazepin-5(2H)-ones (ROCK Inhibitors)
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This protocol details a synthetic route to 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one

derivatives, which have been identified as ROCK inhibitors.[13]

Step 1: Synthesis of 2-(bromomethyl)benzonitrile intermediate

A mixture of 2-methylbenzonitrile (1 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in a solvent

like carbon tetrachloride is treated with a radical initiator such as benzoyl peroxide.

The mixture is heated to reflux under a light source for several hours.

After cooling, the succinimide byproduct is filtered off.

The filtrate is concentrated, and the crude product is purified by chromatography to yield 2-

(bromomethyl)benzonitrile.

Step 2: Formation of the Oxazepine Ring

A solution of 2-aminoethanol (1 eq.) and a base like sodium hydride in THF is stirred at 0 °C.

A solution of 2-(bromomethyl)benzonitrile (1 eq.) in THF is added dropwise.

The reaction is stirred at room temperature overnight.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The organic layer is dried and concentrated. The crude product is then subjected to acidic

hydrolysis (e.g., with concentrated HCl) to hydrolyze the nitrile to a carboxylic acid and

induce cyclization to the lactam.

The final product is purified by crystallization or chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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